Esterastin
Overview
Description
Esterastin is a fungal metabolite known for its potent inhibitory effects on lysosomal acid lipase. It was first isolated from the culture of Streptomyces lavendulae and has been studied for its strong inhibition of pancreatic esterase . This compound is a competitive inhibitor with respect to the substrate, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterastin is typically isolated from cultures of Actinomycetes, specifically Streptomyces lavendulae . The isolation process involves culturing the microorganism under specific conditions and extracting the compound using organic solvents. The structure of this compound includes a β-lactone ring, which is crucial for its inhibitory activity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces lavendulae. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Esterastin undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form its corresponding acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less documented.
Substitution: This compound can participate in substitution reactions, particularly involving its β-lactone ring.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Substitution: Reagents such as nucleophiles can be used to open the β-lactone ring.
Major Products Formed
Hydrolysis: Produces the corresponding acid and alcohol.
Oxidation: Results in oxidized derivatives of this compound.
Substitution: Leads to substituted derivatives with modifications on the β-lactone ring.
Scientific Research Applications
Esterastin has a wide range of applications in scientific research:
Biochemistry: Used as a potent inhibitor of lysosomal acid lipase, aiding in the study of lipid metabolism and related diseases.
Chemistry: Utilized in studying enzyme inhibition and the mechanisms of esterase activity.
Industry: Employed in the development of enzyme inhibitors for various industrial processes.
Mechanism of Action
Esterastin exerts its effects by competitively inhibiting lysosomal acid lipase. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition is characterized by a high affinity, with an inhibition constant (Ki) of approximately 90 nM . The β-lactone ring of this compound is crucial for its binding and inhibitory activity .
Comparison with Similar Compounds
Esterastin is unique among esterase inhibitors due to its specific structure and high potency. Similar compounds include:
Ebelactone A and B: These compounds also possess β-lactone rings and exhibit strong inhibitory effects on esterase activity.
Pancreatic Lipase Inhibitors: A broad category of compounds that inhibit pancreatic lipase, but this compound is more specific to lysosomal acid lipase.
This compound stands out due to its specificity and potency, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl 2-acetamido-4-amino-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O6/c1-4-6-8-10-11-12-13-14-15-17-22(35-28(34)24(20-26(29)32)30-21(3)31)19-25-23(27(33)36-25)18-16-9-7-5-2/h11-12,14-15,22-25H,4-10,13,16-20H2,1-3H3,(H2,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGELGDDBUFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867574 | |
Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl N~2~-acetylasparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67655-93-0 | |
Record name | Esterastin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67655-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esterastin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067655930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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